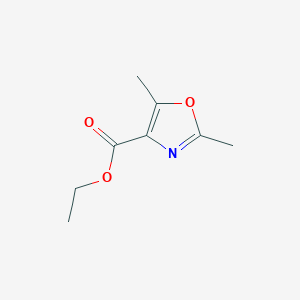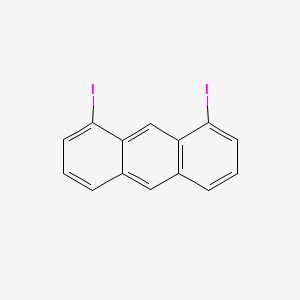
1,8-Diiodoanthracene
Vue d'ensemble
Description
1,8-Diiodoanthracene is an organic compound that serves as an intermediate in the synthesis of various organic materials. The molecule is characterized by its nearly planar structure, with iodine atoms substituting at the 1 and 8 positions of the anthracene molecule. This compound is of particular interest due to its potential applications in the field of organic electronics and its ability to form different molecular arrangements in the solid state .
Synthesis Analysis
The synthesis of 1,8-diiodoanthracene has been improved to achieve a 41% overall yield starting from 1,8-dichloroanthraquinone. This process involves three steps and has been optimized to provide a more efficient route to the compound . Additionally, 1,8-diiodoanthracene has been used as a precursor for the synthesis of multiple phenylethynyl-substituted anthracenes, which are relevant for the development of organic electronic materials .
Molecular Structure Analysis
The molecular structure of 1,8-diiodoanthracene has been studied using X-ray diffraction, revealing that the molecule is nearly planar. The maximum deviation from the mean plane for carbon atoms is 0.032 Å, and for iodine atoms, it is 0.082 Å. The planarity of the molecule is significant for its electronic properties and its ability to stack in the solid state .
Chemical Reactions Analysis
1,8-Diiodoanthracene participates in various chemical reactions due to the presence of reactive iodine substituents. It can be used in cross-coupling reactions, such as the Sonogashira reaction, to form diethynylated products. These reactions are crucial for the synthesis of complex organic frameworks that have potential applications in optoelectronics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-diiodoanthracene are influenced by its halogen substituents. In the crystal structure, a sandwich-herringbone arrangement of molecules is observed, which differs from the columnar π-stacking arrangement seen in its chlorinated counterpart, 1,8-dichloroanthracene. This highlights the impact of halogen atoms on the modulation of packing arrangements in halogenated aromatic compounds, which is important for understanding the material properties of these compounds .
Applications De Recherche Scientifique
1. Synthesis of Highly Emissive 1,8-Diaryl Anthracene Derivatives
- Application Summary: 1,8-Diiodoanthracene is used in the synthesis of 1,8-diaryl anthracene derivatives, which are highly emissive and emit in the blue region with a narrow FWHM .
- Methods of Application: The reduction of 1,8-dichoroanthraquinone, followed by aryl–aryl coupling using modified Suzuki–Miyaura reaction conditions, furnished 1,8-diarylanthracene derivatives .
- Results: These anthracene derivatives provide high quantum yields (up to 75%). The HOMO and LUMO energy levels of these compounds are in the ranges of −5.62 to 5.71 and 2.68–2.79 eV, respectively .
2. Synthesis of Multiple Phenylethynyl-Substituted Anthracenes
- Application Summary: 1,8-Diiodoanthracene is used in the synthesis of anthracene derivatives carrying multiple phenylethynyl groups .
- Methods of Application: 1,8-Diiodoanthracene was synthesized from 1,8-dichloroanthraquinone in three steps by improved procedures .
- Results: Some anthracene derivatives carrying multiple phenylethynyl groups were synthesized from 1,8-diiodoanthracene and 4,5-diiodo-9-anthrone .
3. Improvement of Active Layer Morphology
- Application Summary: 1,8-Diiodooctane (DIO) is used as a processing additive to greatly improve the morphology of the active layer .
- Methods of Application: By regulating the content of 1,8-diiodooctane (DIO) ( V/V: 1%, 3%, 5%) as a processing additive .
- Results: The morphology of the active layer can be greatly improved. With C 60 as the hole blocking layer, the dark current density of the device can be reduced by about an order of magnitude .
Propriétés
IUPAC Name |
1,8-diiodoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOQZVGDMYPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445574 | |
| Record name | 1,8-diiodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diiodoanthracene | |
CAS RN |
189105-78-0 | |
| Record name | 1,8-diiodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



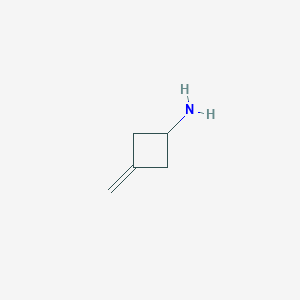
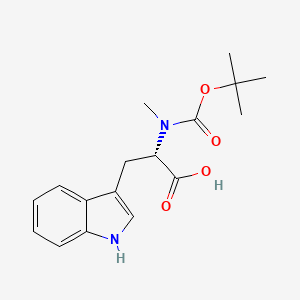
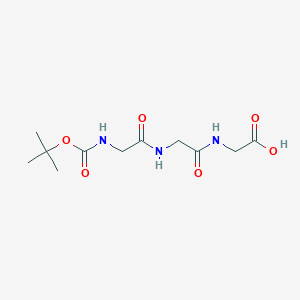
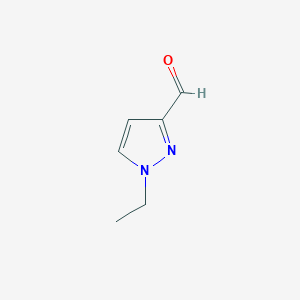
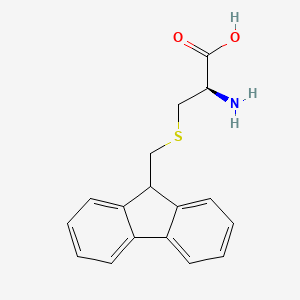

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)
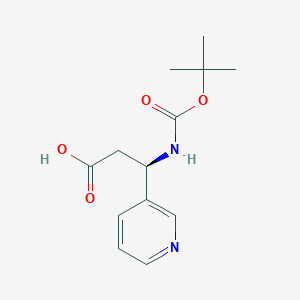
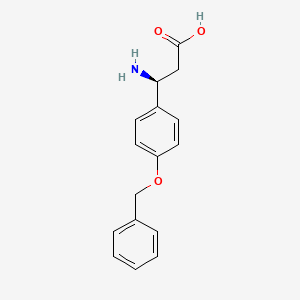
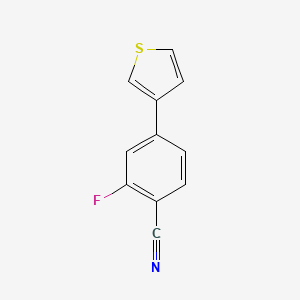
![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)
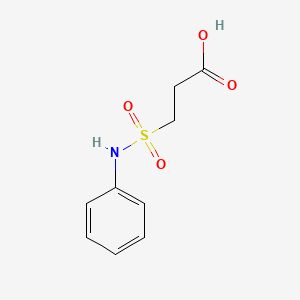
![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)
